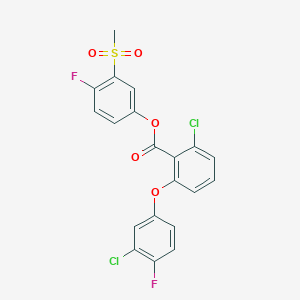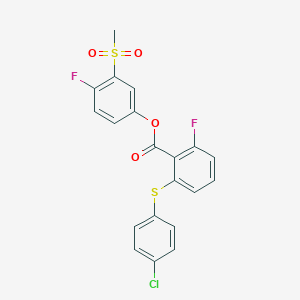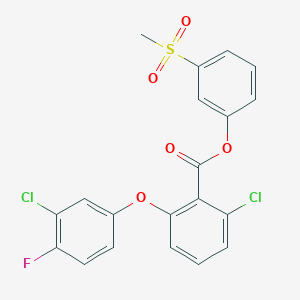
(4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism, and is often dysregulated in cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, particularly in the context of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows for targeted inhibition of this pathway in cancer cells. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several potential future directions for research involving (4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate. One direction is to investigate its potential in combination with other anti-cancer drugs. Another direction is to explore its potential in other types of cancer, such as lung cancer and ovarian cancer. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in vivo.
Métodos De Síntesis
The synthesis method for (4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate involves the reaction of 4-fluoro-3-methylsulfonylphenol with 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
(4-Fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly breast cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl) 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F2O5S/c1-30(26,27)18-10-12(6-8-16(18)24)29-20(25)19-13(21)3-2-4-17(19)28-11-5-7-15(23)14(22)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCUAWHCMRWQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)


![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)



![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)